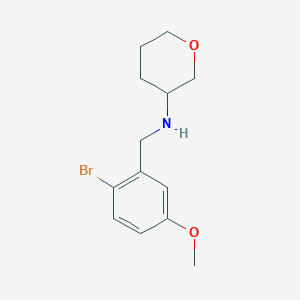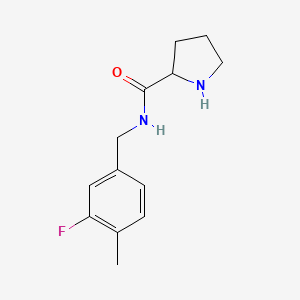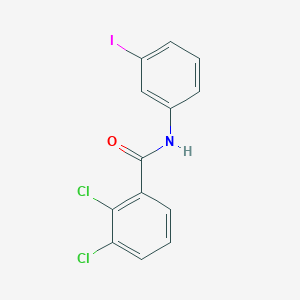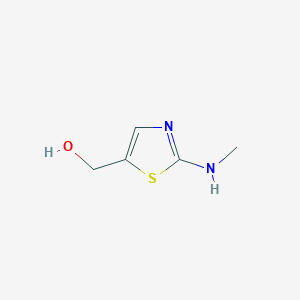
n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine: is a chemical compound with the molecular formula C13H18BrNO2 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydro-2H-pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine typically involves the reaction of 2-bromo-5-methoxybenzyl bromide with tetrahydro-2H-pyran-3-amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated and methoxylated compounds with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structural features may contribute to the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Aminotetrahydropyran: Similar tetrahydro-2H-pyran ring but lacks the bromine and methoxy groups.
2-Bromo-5-methoxybenzyl bromide: Contains the bromine and methoxy groups but lacks the tetrahydro-2H-pyran ring.
Tetrahydro-2H-pyran-3-amine: Similar tetrahydro-2H-pyran ring but lacks the bromine and methoxy groups.
Uniqueness: n-(2-Bromo-5-methoxybenzyl)tetrahydro-2h-pyran-3-amine is unique due to the combination of its structural features.
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
N-[(2-bromo-5-methoxyphenyl)methyl]oxan-3-amine |
InChI |
InChI=1S/C13H18BrNO2/c1-16-12-4-5-13(14)10(7-12)8-15-11-3-2-6-17-9-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
KPCFFWLSOVAUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CNC2CCCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)





![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)





